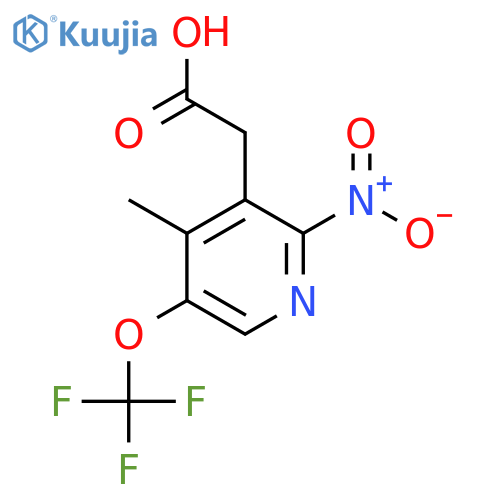Cas no 1806041-75-7 (4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid)

1806041-75-7 structure
商品名:4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid
CAS番号:1806041-75-7
MF:C9H7F3N2O5
メガワット:280.157492876053
CID:4813224
4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid
-
- インチ: 1S/C9H7F3N2O5/c1-4-5(2-7(15)16)8(14(17)18)13-3-6(4)19-9(10,11)12/h3H,2H2,1H3,(H,15,16)
- InChIKey: BRQORZWPAVUFNN-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CN=C(C(CC(=O)O)=C1C)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 357
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 105
4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084541-1g |
4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid |
1806041-75-7 | 97% | 1g |
$1,460.20 | 2022-04-01 |
4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 関連文献
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
1806041-75-7 (4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid) 関連製品
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量